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Compound of Interest

Compound Name: 5-Fluoroisophthalonitrile

Cat. No.: B1304865 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Fluoroisophthalonitrile, also known as 5-fluorobenzene-1,3-dicarbonitrile, is a fluorinated

aromatic compound with potential applications in medicinal chemistry and materials science. Its

structural features, including the presence of a fluorine atom and two nitrile groups on a

benzene ring, make it a molecule of interest for the development of novel therapeutic agents

and functional materials. Understanding its spectroscopic properties is fundamental for its

identification, characterization, and the elucidation of its role in various chemical and biological

processes.

This technical guide provides a summary of the available spectroscopic data for 5-
Fluoroisophthalonitrile, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). However, it is important to note that detailed

experimental spectra and comprehensive peer-reviewed spectroscopic data for this specific

compound are not widely available in the public domain. The information presented herein is

based on typical spectroscopic principles and data for structurally related compounds.

Spectroscopic Data Summary
Due to the limited availability of specific experimental data for 5-Fluoroisophthalonitrile, a

quantitative summary in tabular format cannot be provided at this time. This section will instead

describe the expected spectroscopic characteristics based on its chemical structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 5-
Fluoroisophthalonitrile, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra would provide key

information.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals

corresponding to the three aromatic protons. The coupling of these protons with each other

and with the fluorine atom would result in a complex splitting pattern. The chemical shifts

would be in the aromatic region (typically 7.0-8.5 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms

in the molecule. The carbons bonded to the electron-withdrawing nitrile groups and the

fluorine atom would be significantly deshielded, appearing at higher chemical shifts. The

carbon-fluorine coupling would be observable, providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance for the fluorine atom.

The chemical shift of this signal would be characteristic of a fluorine atom attached to an

aromatic ring. Coupling to the adjacent protons would lead to a multiplet.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 5-Fluoroisophthalonitrile would be characterized by the following key absorption

bands:

C≡N Stretch: A strong and sharp absorption band is expected in the region of 2220-2240

cm⁻¹ corresponding to the stretching vibration of the nitrile groups.

C-F Stretch: A strong absorption band in the range of 1000-1400 cm⁻¹ would indicate the

presence of the carbon-fluorine bond.

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ would be due to the stretching

vibrations of the aromatic C-H bonds.

Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the

carbon-carbon stretching vibrations within the benzene ring.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 5-Fluoroisophthalonitrile (C₈H₃FN₂), the following would be expected:

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak at an m/z

value corresponding to the molecular weight of the compound (approximately 146.03 g/mol ).

Fragmentation Pattern: Fragmentation may involve the loss of HCN, CN, or F, leading to

characteristic fragment ions that can be used to confirm the structure.

Experimental Protocols
Detailed, validated experimental protocols for the acquisition of spectroscopic data for 5-
Fluoroisophthalonitrile are not currently available in scientific literature. However, general

methodologies for the spectroscopic analysis of solid organic compounds would be applicable.

General NMR Spectroscopy Protocol
A general workflow for NMR analysis is depicted below.

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

General FT-IR Spectroscopy Protocol (Attenuated Total
Reflectance - ATR)
For a solid sample like 5-Fluoroisophthalonitrile, ATR-FTIR is a common and straightforward

technique.

Caption: Workflow for solid sample analysis using ATR-FTIR spectroscopy.

General Mass Spectrometry Protocol (Electron
Ionization - EI)
Electron Ionization is a common technique for the mass analysis of small, volatile organic

molecules.

Caption: General workflow for Mass Spectrometry using Electron Ionization.
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Conclusion
While 5-Fluoroisophthalonitrile is a compound of significant interest, a comprehensive public

repository of its experimental spectroscopic data is currently lacking. This guide has outlined

the expected spectroscopic features and provided generalized protocols for its analysis.

Researchers and scientists working with this compound are encouraged to perform their own

detailed spectroscopic characterization to confirm its identity and purity. The availability of such

data in the scientific literature would be a valuable contribution to the fields of chemistry and

drug development.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Fluoroisophthalonitrile: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1304865#spectroscopic-data-nmr-ir-mass-spec-of-5-
fluoroisophthalonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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